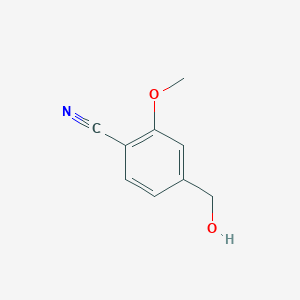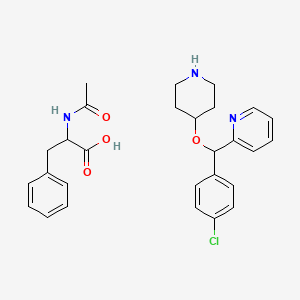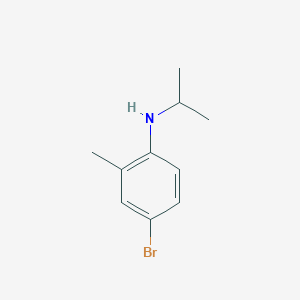
4-bromo-2-methyl-N-(propan-2-yl)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the bromination of 2-methyl-N-(propan-2-yl)aniline . The bromine atom replaces a hydrogen atom on the aromatic ring. The reaction typically occurs under controlled conditions using a brominating agent .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Characterization
Synthetic Approaches and Structural Analysis
Research has shown diverse methods for synthesizing aniline derivatives, including 4-bromo-2-methyl-N-(propan-2-yl)aniline, through reactions involving bromoanilines and different aldehydes or ketones. These studies focus on the synthesis, characterization, and potential applications of these compounds, demonstrating their significance in organic chemistry and materials science. For example, the synthesis of Schiff bases derived from 3-bromo-4-methyl aniline and their potentiometric studies with various metal ions underline the versatility of such compounds in forming complexes with potential applications in analytical chemistry (Upadhyay, Zala, & Bhatt, 2020).
Optimization and Application in Dye Synthesis
A study on the continuous, homogeneous, and rapid synthesis of 4-bromo-3-methylanisole, a related compound, in a modular microreaction system highlights the advances in manufacturing processes for intermediates used in dye synthesis, particularly for thermal papers (Xie, Wang, Deng, & Luo, 2020).
Biological Activity
Antibacterial and Anti-inflammatory Properties
Some derivatives have been found to exhibit significant antibacterial, antifungal, and anti-inflammatory activities. These findings suggest potential pharmaceutical applications, underscoring the importance of aniline derivatives in developing new therapeutic agents (Bhat, Sufeera, & Chaitanya, 2011).
Materials Science
Electrochromic Materials
Aniline derivatives have been used in the synthesis of novel electrochromic materials, demonstrating significant optical contrasts and fast switching speeds in the near-infrared region. This indicates their potential use in electrochromic devices, such as smart windows and displays, highlighting the compound's utility in advanced materials science (Li, Liu, Ju, Zhang, & Zhao, 2017).
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-2-methyl-N-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFHQNYMQRPNBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-methyl-N-(propan-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



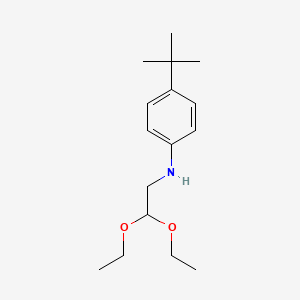

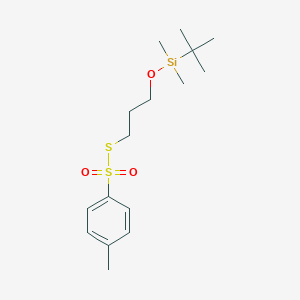
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/structure/B3115477.png)
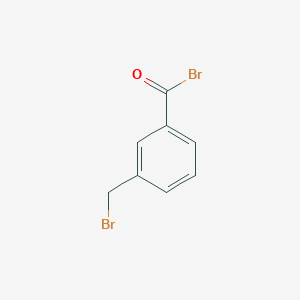

![1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B3115489.png)

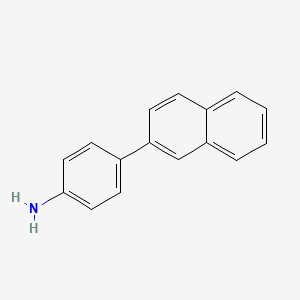
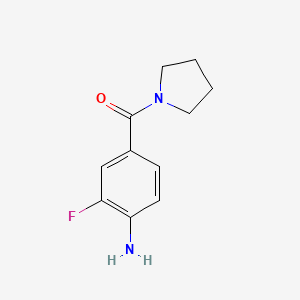
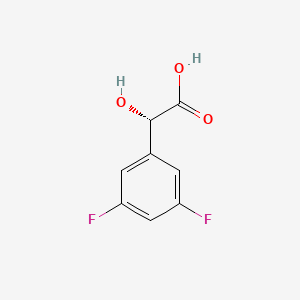
![tert-Butyl ((S)-1-(((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B3115540.png)
